molecular formula C13H16F3NO3 B7025797 N-[(2-ethoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[(2-ethoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7025797
M. Wt: 291.27 g/mol
InChI Key: VUNBDIGJSXTLRD-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is an organic compound characterized by the presence of an ethoxyphenyl group and a trifluoroethoxy group attached to an acetamide backbone

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3/c1-2-20-11-6-4-3-5-10(11)7-17-12(18)8-19-9-13(14,15)16/h3-6H,2,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNBDIGJSXTLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxybenzylamine and 2,2,2-trifluoroethanol.

    Formation of Intermediate: The 2-ethoxybenzylamine is reacted with chloroacetyl chloride to form N-(2-ethoxybenzyl)chloroacetamide.

    Substitution Reaction: The intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of trifluoroethoxy groups with biological molecules, providing insights into drug design and protein-ligand interactions.

Mechanism of Action

The mechanism by which N-[(2-ethoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-2-(2,2,2-trifluoroethoxy)acetamide: Similar structure but without the benzyl group.

    N-(2-methoxyphenyl)methyl-2-(2,2,2-trifluoroethoxy)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

N-[(2-ethoxyphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the combination of its ethoxyphenyl and trifluoroethoxy groups, which confer specific chemical properties such as increased lipophilicity and potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.

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